molecular formula C22H16F4N2O4 B11980286 2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide

2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide

Cat. No.: B11980286
M. Wt: 448.4 g/mol
InChI Key: QOZQSEUKXOLROZ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and methoxy groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5,6-tetrafluoroisophthalic acid and 2-methoxyaniline.

    Amidation Reaction: The key step involves the formation of the amide bond between the isophthalic acid and the aniline derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide may involve optimized reaction conditions, such as:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Implementing automated processes for precise control of reaction parameters.

    Efficient Purification: Employing efficient purification methods like continuous chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Medicinal Chemistry: Researchers may explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of novel organic compounds.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: The pathways involved can vary, but may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-Tetrafluoro-N,N’-bis-(2-hydroxy-phenyl)-isophthalamide: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,4,5,6-Tetrafluoro-N,N’-bis-(2-methyl-phenyl)-isophthalamide: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is unique due to the presence of both fluorine atoms and methoxy groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C22H16F4N2O4

Molecular Weight

448.4 g/mol

IUPAC Name

2,4,5,6-tetrafluoro-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H16F4N2O4/c1-31-13-9-5-3-7-11(13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-8-4-6-10-14(12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30)

InChI Key

QOZQSEUKXOLROZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=CC=C3OC)F

Origin of Product

United States

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